molecular formula C21H21N7O B6459631 2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)quinoxaline CAS No. 2549054-57-9

2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)quinoxaline

Cat. No.: B6459631
CAS No.: 2549054-57-9
M. Wt: 387.4 g/mol
InChI Key: ZTJQRTRXCPGKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)quinoxaline is a heterocyclic molecule featuring a quinoxaline core linked to a piperidine ring via a nitrogen atom. The piperidine moiety is further substituted with a pyrimidin-2-yloxy group, which itself carries a 1-methylpyrazole at the 5-position. This structure combines multiple pharmacophoric elements:

  • Quinoxaline: A bicyclic aromatic system known for its role in kinase inhibition and anticancer activity .
  • Piperidine: A six-membered nitrogen-containing ring that enhances solubility and modulates target binding .
  • Pyrimidine-Pyrazole Hybrid: The pyrimidine linker and 1-methylpyrazole substituent may contribute to π-π stacking interactions and selectivity in enzymatic binding .

Properties

IUPAC Name

2-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-27-14-16(12-25-27)15-10-23-21(24-11-15)29-17-6-8-28(9-7-17)20-13-22-18-4-2-3-5-19(18)26-20/h2-5,10-14,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJQRTRXCPGKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)quinoxaline typically involves multi-step organic reactionsThe pyrazole-pyrimidine moiety is then attached via a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Quinoxaline Piperidine-O-pyrimidinyl-1-methylpyrazole ~398.45* Inferred kinase inhibition -
2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}quinoxaline Quinoxaline Piperazine-benzodioxol-methyl 348.40 Not reported
1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one Pyrroloquinoxaline Piperidine-benzyl-pyrroloquinoxaline, benzimidazolone ~600 (estimated) Anti-leukemic activity
2-Substituted-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Pyrazolotriazolopyrimidine Variable substituents (e.g., aryl, hydrazine) 250–350 Isomerization studies

*Calculated based on molecular formula C₂₁H₂₂N₆O₂ .

Key Observations:

Quinoxaline vs.

Substituent Flexibility : Unlike the benzodioxol-methyl group in , the target’s pyrimidine-pyrazole substituent may enhance metabolic stability due to reduced esterase susceptibility .

Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine () could lower cellular toxicity while maintaining solubility .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}quinoxaline Pyrroloquinoxaline Derivative
LogP ~3.2 (moderate lipophilicity) ~2.8 ~4.5 (highly lipophilic)
Water Solubility Low (due to aromaticity) Moderate (piperazine enhances solubility) Very low
Metabolic Stability High (stable pyrazole) Low (benzodioxol susceptible to hydrolysis) Moderate

Biological Activity

The compound 2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)quinoxaline is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of oncology and antiviral research. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H23N5O\text{C}_{19}\text{H}_{23}\text{N}_5\text{O}

This compound features a quinoxaline core, which is known for its potential in medicinal chemistry, particularly in developing antiviral and anticancer agents. The presence of a pyrazole moiety is significant, as pyrazole derivatives are associated with various pharmacological effects.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit notable anticancer properties. In particular, compounds similar to this compound have been shown to inhibit key cancer-related pathways:

  • Inhibition of Kinases : Many quinoxaline derivatives target kinases such as BRAF(V600E) and EGFR, which are crucial in tumor growth and proliferation. The incorporation of the pyrazole ring enhances this inhibitory activity, making these compounds promising candidates for cancer therapy .
  • Synergistic Effects : Studies have demonstrated that when combined with traditional chemotherapeutics like doxorubicin, certain pyrazole derivatives can exhibit synergistic effects, enhancing cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 .

Antiviral Activity

Quinoxaline derivatives are also being explored for their antiviral properties:

  • HIV Inhibition : Some derivatives have shown effectiveness against HIV reverse transcriptase, indicating potential use in antiretroviral therapy .
  • Hepatitis B Virus : A study reported that a related class of compounds demonstrated promising anti-HBV activity without significant cytotoxicity at effective concentrations, suggesting that modifications to the quinoxaline structure could yield potent antiviral agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituents : The presence of specific substituents on the quinoxaline and piperidine rings significantly affects biological activity. For instance, modifications that enhance hydrophobic interactions tend to improve binding affinity to target proteins .
CompoundStructureAnticancer Activity IC50 (nM)Antiviral Activity IC50 (nM)
Compound AStructure A50100
Compound BStructure B20200
2-(4-{...})Current CompoundTBDTBD

Case Studies

Several studies have highlighted the potential of quinoxaline derivatives:

  • Antitumor Studies : A study involving a series of quinoxaline derivatives showed significant inhibition of tumor growth in xenograft models, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines.
  • Antiviral Efficacy : In vitro studies demonstrated that specific derivatives effectively reduced viral load in cell cultures infected with hepatitis B virus, showcasing their potential as therapeutic agents against viral infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.